tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate

Catalog No.
S15678648
CAS No.
M.F
C17H23N3O2
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate

Product Name

tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate

IUPAC Name

tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-18-20/h4-7,12,14H,8-11H2,1-3H3

InChI Key

QMJZWJDGVRHHER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C=N2

Tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate is a chemical compound with the CAS Number 889945-69-1. It possesses a molecular formula of C17H23N3O2 and a molecular weight of approximately 301.38 g/mol. This compound is characterized by its solid state and is typically stored under inert conditions at temperatures between 2-8°C. The structure features a tert-butyl group, an indazole moiety, and a piperidine ring, making it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry .

. Notably, it is involved in the synthesis of crizotinib, a medication used for treating certain types of cancer. The compound can undergo various transformations, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down into its constituent acids and alcohols.
  • Substitution reactions: Modifying the indazole or piperidine components to enhance biological activity.

These reactions highlight its utility in synthesizing biologically active compounds .

Research indicates that tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate exhibits significant biological activities. It has been studied for its potential as an anticancer agent due to its role in synthesizing crizotinib. Additionally, derivatives of this compound have shown antibacterial and anthelmintic properties in vitro, suggesting broader applications in medicinal chemistry .

The synthesis of tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate can be achieved through several methods:

  • Multi-step Synthesis: Starting from readily available precursors, the synthesis often involves forming the piperidine ring followed by introducing the indazole moiety.
  • One-Pot Reactions: Recent advancements have enabled one-pot synthesis methods that streamline the process and improve yields.
  • Modification of Existing Compounds: The compound can also be synthesized by modifying related structures such as tert-butyl piperidine derivatives .

Tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate finds applications primarily in:

  • Pharmaceutical Development: As an intermediate in synthesizing anticancer drugs like crizotinib.
  • Chemical Research: It serves as a building block for developing new therapeutic agents.
  • Biological Studies: Used in evaluating biological activities of various derivatives .

Interaction studies involving tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate have focused on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Blood-Brain Barrier Penetration: The compound is likely to permeate the blood-brain barrier due to its lipophilicity.
  • Cytochrome P450 Interactions: It has been identified as a substrate for certain cytochrome P450 enzymes, indicating potential drug-drug interactions that could affect its efficacy and safety profile .

Several compounds share structural similarities with tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesUnique Properties
Tert-butyl 4-(5-amino-1H-indazol-1-yl)piperidine-1-carboxylate1299488-98-4Amino group substitutionEnhanced solubility and biological activity
Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate1198284-77-3Bromo substituentIncreased reactivity for further derivatization
Tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate1198284-74-0Chloro substituentPotential for diverse biological screening
Tert-butyl 5-amino-1H-indazole-1-carboxylate278798-15-5Direct amino substitution on indazoleSpecific targeting in anticancer therapies

These compounds illustrate the diversity within this chemical class while emphasizing the unique structural features that confer distinct biological activities and synthetic utility .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

301.17902698 g/mol

Monoisotopic Mass

301.17902698 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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